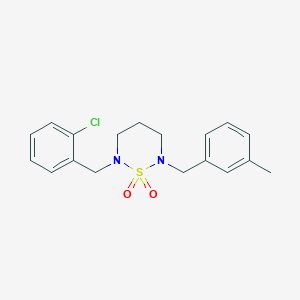

2-(2-Chlorobenzyl)-6-(3-methylbenzyl)-1,2,6-thiadiazinane 1,1-dioxide

Description

2-(2-Chlorobenzyl)-6-(3-methylbenzyl)-1,2,6-thiadiazinane 1,1-dioxide: clopenthixol , belongs to the class of thioxanthene derivatives . It is a psychotropic agent primarily used as an antipsychotic drug . Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Properties

Molecular Formula |

C18H21ClN2O2S |

|---|---|

Molecular Weight |

364.9 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)methyl]-6-[(3-methylphenyl)methyl]-1,2,6-thiadiazinane 1,1-dioxide |

InChI |

InChI=1S/C18H21ClN2O2S/c1-15-6-4-7-16(12-15)13-20-10-5-11-21(24(20,22)23)14-17-8-2-3-9-18(17)19/h2-4,6-9,12H,5,10-11,13-14H2,1H3 |

InChI Key |

ZPDUXFNHDKPYHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Chlorination of Benzyl Thiocyanate: The synthesis typically starts with the chlorination of benzyl thiocyanate, resulting in the formation of 2-(2-chlorobenzyl)-1,2,6-thiadiazine 1,1-dioxide.

Alkylation with 3-Methylbenzyl Halide: The next step involves alkylation of the chlorinated intermediate using 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride or bromide) to yield clopenthixol.

Industrial Production:

Clopenthixol is produced on an industrial scale using optimized synthetic routes. The process involves careful control of reaction conditions, purification, and isolation.

Chemical Reactions Analysis

Clopenthixol undergoes several chemical reactions:

Oxidation: It can be oxidized to form its sulfoxide or sulfone derivatives.

Reduction: Reduction of the sulfoxide group yields the corresponding sulfide.

Substitution: Nucleophilic substitution reactions occur at the chlorobenzyl and methylbenzyl positions.

Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and metal hydrides are commonly employed.

Major Products: The major products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

Clopenthixol has diverse applications:

Psychiatry: It is used to treat schizophrenia, bipolar disorder, and other psychotic conditions.

Neurobiology: Research explores its effects on neurotransmitter systems (e.g., dopamine, serotonin).

Antiemetic Properties: Clopenthixol has antiemetic effects due to its dopamine receptor antagonism.

Veterinary Medicine: It is occasionally used in veterinary practice.

Mechanism of Action

Clopenthixol acts as a dopamine D2 receptor antagonist . By blocking postsynaptic dopamine receptors, it reduces dopaminergic activity in the brain, alleviating psychotic symptoms. Additionally, it may affect other neurotransmitter systems.

Comparison with Similar Compounds

Clopenthixol’s uniqueness lies in its thioxanthene structure. Similar compounds include other antipsychotics like flupentixol, zuclopenthixol, and thiothixene.

Remember that this overview provides a concise summary, and further exploration in scientific literature will yield more detailed information

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.